2-Amino-3-methoxypropanoic acid

Übersicht

Beschreibung

2-Amino-3-methoxypropanoic acid is a derivative of serine, an amino acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-3-methoxypropanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method includes esterifying ®-2-amino-3-hydroxypropanoic acid in the presence of dry HCl in a suitable alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methoxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents like zinc dust and formic acid.

Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield racemic 2-amino-3-(heteroaryl)propanoic acids .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

- Role as an Intermediate : This compound serves as a key intermediate in the preparation of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its derivatives are explored for their potential in treating neurological disorders .

Neurobiology

- N-Methyl-D-aspartate Receptors (NMDARs) : The compound acts as a direct agonist of NMDARs, which are crucial for synaptic plasticity and memory function. Research indicates that it enhances glutamate activity, thereby influencing learning and memory processes.

- Neuroprotective Effects : Studies have shown that derivatives of this compound may exhibit neuroprotective properties, potentially mitigating damage associated with neurodegenerative diseases like Alzheimer's.

Biochemical Research

- Metabolism Studies : The compound is involved in serine metabolism and one-carbon unit metabolism, contributing to various biochemical pathways essential for cellular functions .

- Analytical Applications : It is utilized in method validation and quality control during the production of pharmaceuticals, particularly in the development of analytical methods for drug formulation.

Case Studies

Industrial Applications

In addition to its research applications, 2-amino-3-methoxypropanoic acid is employed in:

Wirkmechanismus

The mechanism of action of 2-Amino-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks . These effects are mediated through its role as a serine derivative, impacting various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-methoxypropanoic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

- L-Serine methyl ester hydrochloride

- Ethyl 2-amino-3-hydroxypropanoate hydrochloride

- L-Serine ethyl ester hydrochloride

- Diethyl aminomalonate hydrochloride

- 2-Methylserine

These compounds share structural similarities but differ in their specific functional groups and applications.

Biologische Aktivität

2-Amino-3-methoxypropanoic acid, also known as O-Methyl-D-serine, is a chiral amino acid derivative that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

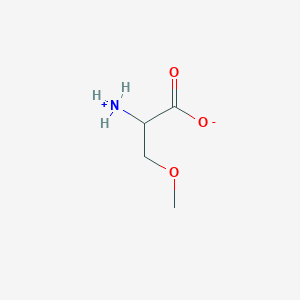

Chemical Structure and Properties

- Molecular Formula : C4H9NO3

- Molecular Weight : Approximately 117.12 g/mol

- CAS Number : 336100-00-6

The compound features a methoxy group attached to the propanoic acid backbone, enhancing its solubility and bioavailability in aqueous environments.

Target Interaction :

O-Methyl-D-serine primarily interacts with the NMDA (N-Methyl-D-aspartate) receptor, a subtype of glutamate receptor in the brain. It binds to the glycine modulatory site on the NMDA receptor, enhancing the receptor's response to glutamate, which is crucial for synaptic plasticity and memory formation.

Biochemical Pathways :

The compound is involved in several metabolic pathways:

- Serine Metabolism : It participates in serine and one-carbon unit metabolism, essential for cell proliferation and biosynthesis of neurotransmitters.

- Neurotransmitter Modulation : O-Methyl-D-serine acts as a modulator of glutamatergic signaling pathways, influencing neuronal signaling and cognitive functions.

Pharmacokinetics

Research indicates that O-Methyl-D-serine exhibits linear pharmacokinetics with a time to maximum concentration () of 1–2 hours post-administration and a half-life of approximately 33 hours. This profile suggests its potential for sustained therapeutic effects in clinical applications.

Biological Activities

O-Methyl-D-serine has been reported to exhibit various biological activities:

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that administration of O-Methyl-D-serine improved learning and memory performance in murine models by enhancing NMDA receptor activity.

- Antidepressant Research : In animal models, O-Methyl-D-serine exhibited antidepressant-like effects, potentially through modulation of neurotransmitter systems involved in mood regulation.

- Neuroprotective Studies : Research indicated that O-Methyl-D-serine could mitigate excitotoxicity associated with neurodegenerative diseases by regulating glutamate levels in the synaptic cleft.

Eigenschaften

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.